N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of an indole moiety substituted with a methoxy group at the 5-position and an ethyl chain linked to a methanesulfonamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes that contribute to the compound’s wide range of biological and clinical applications .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities and therapeutic possibilities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which can be obtained through the Fischer indole synthesis using phenylhydrazine and methoxy-substituted ketones.
Methanesulfonamide Formation: The final step involves the reaction of 2-(5-methoxy-1H-indol-3-yl)ethyl bromide with methanesulfonamide in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives under oxidative conditions.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: It is used in research to investigate the biological activities of indole derivatives, including their anticancer, anti-inflammatory, and antioxidant properties.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an acetamide group instead of methanesulfonamide.
5-Methoxy-N,N-diisopropyltryptamine: Similar indole structure with different substituents on the ethyl chain.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide: Similar indole structure with a ferulamide group.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-17-10-3-4-12-11(7-10)9(8-13-12)5-6-14-18(2,15)16/h3-4,7-8,13-14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZGTTZTAFTMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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